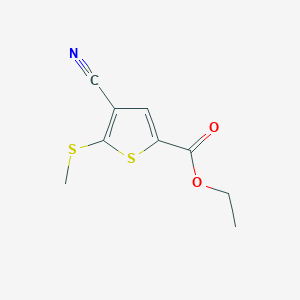

Ethyl 4-cyano-5-(methylthio)thiophene-2-carboxylate

Description

Properties

IUPAC Name |

ethyl 4-cyano-5-methylsulfanylthiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2S2/c1-3-12-8(11)7-4-6(5-10)9(13-2)14-7/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOHGLSFLWKHJKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(S1)SC)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90355692 | |

| Record name | Ethyl 4-cyano-5-(methylsulfanyl)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90355692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116170-84-4 | |

| Record name | Ethyl 4-cyano-5-(methylsulfanyl)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90355692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETHYL 4-CYANO-5-(METHYLTHIO)THIOPHENE-2-CARBOXYLATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Spectroscopic Data for Ethyl 4-cyano-5-(methylthio)thiophene-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for Ethyl 4-cyano-5-(methylthio)thiophene-2-carboxylate. It includes structured data tables, comprehensive experimental protocols, and visualizations to aid in the characterization of this and related thiophene derivatives.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are derived from the known spectral characteristics of thiophene-based compounds with similar functional groups.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.0 - 8.5 | Singlet | 1H | Thiophene-H |

| 4.2 - 4.4 | Quartet | 2H | -O-CH₂ -CH₃ |

| 2.5 - 2.7 | Singlet | 3H | -S-CH₃ |

| 1.2 - 1.4 | Triplet | 3H | -O-CH₂-CH₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| 160 - 165 | C =O (Ester) |

| 145 - 155 | C -S-CH₃ (Thiophene) |

| 135 - 145 | C -COOEt (Thiophene) |

| 120 - 130 | C -H (Thiophene) |

| 115 - 125 | C -CN (Thiophene) |

| 110 - 120 | C ≡N (Cyano) |

| 60 - 65 | -O-CH₂ -CH₃ |

| 15 - 20 | -S-CH₃ |

| 10 - 15 | -O-CH₂-CH₃ |

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2220 - 2240 | Strong | C≡N stretch (Cyano) |

| ~1710 - 1730 | Strong | C=O stretch (Ester) |

| ~1500 - 1550 | Medium | C=C stretch (Thiophene ring) |

| ~1400 - 1450 | Medium | C-H bend (Alkyl) |

| ~1200 - 1300 | Strong | C-O stretch (Ester) |

| ~650 - 750 | Medium | C-S stretch |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| ~227 | [M]⁺ (Molecular Ion) |

| ~198 | [M - C₂H₅]⁺ |

| ~182 | [M - OCH₂CH₃]⁺ |

| ~154 | [M - COOCH₂CH₃]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the solid sample for ¹H NMR (20-50 mg for ¹³C NMR) and place it in a clean, dry vial.[1][2]

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[1][3]

-

Ensure the sample is fully dissolved, using gentle vortexing or sonication if necessary.[1][4]

-

Filter the solution through a pipette with a glass wool plug into a clean 5 mm NMR tube to a height of about 4-5 cm.[3]

-

Cap the NMR tube securely.[1]

-

-

¹H NMR Spectroscopy Protocol:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.[1]

-

Shim the magnetic field to achieve homogeneity and optimal resolution.[1]

-

Acquire the spectrum using a standard pulse program. Typical parameters include a 30° pulse angle, a spectral width of 10-15 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Spectroscopy Protocol:

-

Follow the same sample preparation and initial spectrometer setup as for ¹H NMR.

-

Use a proton-decoupled pulse program (e.g., zgpg30) to simplify the spectrum to singlets for each unique carbon.[4]

-

Set the spectral width to approximately 200-250 ppm to cover the expected range of carbon chemical shifts.[4][5]

-

A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.[6]

-

2.2 Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

-

-

FT-IR Spectroscopy Protocol:

-

Record a background spectrum of the empty sample compartment.[7]

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire the sample spectrum. The spectrum is typically recorded over a range of 4000-400 cm⁻¹.[8]

-

The final spectrum is presented as absorbance or transmittance versus wavenumber.[9][10]

-

2.3 Mass Spectrometry (MS)

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.[11]

-

Further dilute the stock solution to a final concentration of about 1-10 µg/mL.

-

If necessary, filter the solution to remove any particulate matter.

-

-

Mass Spectrometry Protocol (Electron Ionization - EI):

-

Introduce the sample into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).[12]

-

In the ion source, the sample is vaporized and bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[11][12]

-

The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge (m/z) ratio.[11][13]

-

A detector records the abundance of each ion, generating a mass spectrum.[11][13]

-

Visualizations

Diagram 1: Chemical Structure of this compound

Caption: Structure of this compound.

Diagram 2: General Spectroscopic Analysis Workflow

Caption: A generalized workflow for spectroscopic analysis of organic compounds.

Diagram 3: Functional Groups and Their Spectroscopic Signatures

Caption: Correlation of functional groups to their expected spectroscopic signals.

References

- 1. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. research.reading.ac.uk [research.reading.ac.uk]

- 4. benchchem.com [benchchem.com]

- 5. epfl.ch [epfl.ch]

- 6. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 7. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 8. iosrjournals.org [iosrjournals.org]

- 9. How Does FTIR Analysis Work? | Innovatech Labs [innovatechlabs.com]

- 10. aerosol.chem.uci.edu [aerosol.chem.uci.edu]

- 11. Mass Spectrometry [www2.chemistry.msu.edu]

- 12. memphis.edu [memphis.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

Physical and chemical properties of Ethyl 4-cyano-5-(methylthio)thiophene-2-carboxylate

An In-depth Technical Guide on the Physical and Chemical Properties of Ethyl 4-cyano-5-(methylthio)thiophene-2-carboxylate

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of this compound. The information is curated to support research and development activities in medicinal chemistry and materials science.

Chemical Identity and Physical Properties

This compound is a substituted thiophene derivative with the molecular formula C₉H₉NO₂S₂.[1] Its chemical structure consists of a central thiophene ring functionalized with an ethyl carboxylate group at position 2, a cyano group at position 4, and a methylthio group at position 5.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₉NO₂S₂ | PubChem[1] |

| Molecular Weight | 227.3 g/mol | PubChem[1][2] |

| CAS Number | 116170-84-4 | ChemBK[3] |

| Appearance | Colorless to light yellow solid | --- |

| Melting Point | 98-100 °C | ChemBK[3] |

| Boiling Point | 370.2 °C at 760 mmHg | ChemBK[3] |

| Density | 1.31 g/cm³ | ChemBK[3] |

| XLogP3 (Lipophilicity) | 2.7 | PubChem[1][2] |

| Solubility | Good solubility in common organic solvents | ChemBK[4] |

Note: Some properties are based on publicly available data and may require experimental verification.

Spectral Data

Detailed spectral analyses are crucial for the structural confirmation and purity assessment of this compound. While specific spectra for this compound are not publicly available, data can be obtained from commercial suppliers.[5] Based on its structure, the expected spectral characteristics are as follows:

-

¹H NMR: Protons of the ethyl group (triplet and quartet), a singlet for the methylthio group, and a singlet for the thiophene ring proton.

-

¹³C NMR: Resonances for the carbonyl carbon of the ester, the cyano carbon, carbons of the thiophene ring, the ethyl group carbons, and the methylthio carbon.

-

IR Spectroscopy: Characteristic absorption bands for the C≡N stretch of the cyano group, the C=O stretch of the ester, C-S bonds of the thiophene and methylthio groups, and C-H bonds.

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound.

Proposed Synthesis Protocol

Proposed Reaction Scheme:

The synthesis could potentially be achieved through a multi-component reaction involving ethyl cyanoacetate, an appropriate β-keto compound, elemental sulfur, and a methylating agent in the presence of a base.

Experimental Workflow Diagram:

Caption: Proposed workflow for the synthesis of this compound.

Detailed Methodology:

-

Reaction Setup: To a stirred solution of a suitable β-keto precursor and ethyl cyanoacetate in a polar aprotic solvent (e.g., DMF or ethanol), add a catalytic amount of a base such as morpholine or triethylamine.

-

Addition of Sulfur: Add elemental sulfur to the reaction mixture.

-

Heating: Heat the mixture to a temperature between 50-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Methylation: After the formation of the thiophene ring, cool the reaction mixture and add a methylating agent (e.g., methyl iodide) to introduce the methylthio group.

-

Workup: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography on silica gel.

-

Characterization: Confirm the structure of the final product using NMR, IR, and mass spectrometry.

Potential Biological and Pharmacological Significance

While no specific biological activities have been reported for this compound, the thiophene scaffold is a well-known pharmacophore present in numerous biologically active compounds. Substituted thiophenes have demonstrated a wide range of pharmacological effects, including:

-

Antimicrobial Activity: Thiophene derivatives have been shown to be effective against various strains of bacteria and fungi.

-

Anti-inflammatory Properties: Many thiophene-containing compounds exhibit anti-inflammatory effects.

-

Anticancer Potential: The thiophene nucleus is a key component in several compounds investigated for their anticancer properties.[4]

-

Antiviral Activity: Certain thiophene derivatives have shown promise as antiviral agents.[2][6]

The presence of the cyano and methylthio groups on the thiophene ring of the title compound may modulate its biological activity, making it a person of interest for further investigation in drug discovery programs.

Logical Relationship of Thiophene Derivatives in Drug Discovery:

Caption: The central role of the thiophene scaffold in the drug discovery and development pipeline.

Safety and Handling

Based on available safety data for similar compounds, this compound should be handled with care in a well-ventilated laboratory. It may be harmful if swallowed, in contact with skin, or if inhaled. It may also cause skin and eye irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical.

Conclusion

This compound is a multifaceted organic compound with potential applications in both medicinal chemistry and materials science. This guide provides a foundational understanding of its properties and a proposed methodology for its synthesis. Further experimental investigation is warranted to fully elucidate its chemical behavior and biological activity.

References

- 1. This compound | C9H9NO2S2 | CID 816702 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Thiophenes—Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors [mdpi.com]

- 3. chembk.com [chembk.com]

- 4. books.rsc.org [books.rsc.org]

- 5. This compound(116170-84-4) 1H NMR [m.chemicalbook.com]

- 6. encyclopedia.pub [encyclopedia.pub]

Unveiling the Synthetic Pathway: Starting Materials for Ethyl 4-cyano-5-(methylthio)thiophene-2-carboxylate

For Immediate Release

A comprehensive technical guide has been developed to elucidate the core starting materials and synthetic pathways for Ethyl 4-cyano-5-(methylthio)thiophene-2-carboxylate, a key intermediate in the development of various pharmaceutical compounds. This whitepaper provides researchers, scientists, and drug development professionals with a detailed overview of the chemical precursors and reaction methodologies, supported by quantitative data and experimental protocols.

The primary route for the synthesis of the thiophene core of this molecule is a variation of the renowned Gewald aminothiophene synthesis. This highly efficient one-pot, multi-component reaction traditionally involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur. However, for the specific substitution pattern of this compound, a more specialized set of starting materials is required.

The key starting material identified for this synthesis is Ethyl 2-cyano-3,3-bis(methylthio)acrylate . This compound serves as a versatile precursor, containing the essential cyano group and the pre-installed methylthio moiety. The synthesis proceeds through a two-step process, beginning with the formation of a 2-aminothiophene intermediate, followed by a deamination step to yield the final product.

Step 1: Synthesis of the 2-Aminothiophene Intermediate

The initial step involves the reaction of Ethyl 2-cyano-3,3-bis(methylthio)acrylate with Ethyl thioglycolate in the presence of a base, such as sodium ethoxide. This reaction constructs the thiophene ring, yielding Ethyl 5-amino-4-cyano-2-(methylthio)thiophene-3-carboxylate .

| Starting Material | Reagent | Product | Typical Yield |

| Ethyl 2-cyano-3,3-bis(methylthio)acrylate | Ethyl thioglycolate | Ethyl 5-amino-4-cyano-2-(methylthio)thiophene-3-carboxylate | High |

Experimental Protocol: Synthesis of Ethyl 5-amino-4-cyano-2-(methylthio)thiophene-3-carboxylate

To a solution of sodium ethoxide (prepared from sodium metal in absolute ethanol), Ethyl 2-cyano-3,3-bis(methylthio)acrylate is added, followed by the dropwise addition of Ethyl thioglycolate. The reaction mixture is stirred at room temperature and then heated to reflux. After cooling, the precipitated solid is filtered, washed with ethanol, and dried to afford the desired 2-aminothiophene product.

Step 2: Deamination of the 2-Aminothiophene Intermediate

The second step involves the removal of the amino group from the 2-position of the thiophene ring. This is typically achieved through a diazotization reaction followed by reduction. The 2-aminothiophene intermediate is treated with a diazotizing agent, such as sodium nitrite in an acidic medium (e.g., sulfuric acid), to form a diazonium salt. This unstable intermediate is then reduced in situ, for example with hypophosphorous acid, to replace the diazonium group with a hydrogen atom, yielding the final product, this compound.

| Starting Material | Reagents | Product | Typical Yield |

| Ethyl 5-amino-4-cyano-2-(methylthio)thiophene-3-carboxylate | 1. Sodium nitrite, Sulfuric Acid2. Hypophosphorous acid | This compound | Moderate to High |

Experimental Protocol: Deamination of Ethyl 5-amino-4-cyano-2-(methylthio)thiophene-3-carboxylate

Ethyl 5-amino-4-cyano-2-(methylthio)thiophene-3-carboxylate is dissolved in a mixture of acetic acid and sulfuric acid. The solution is cooled in an ice bath, and a solution of sodium nitrite in water is added dropwise while maintaining a low temperature. After stirring, the reaction mixture is added to a pre-cooled solution of hypophosphorous acid. The mixture is stirred and allowed to warm to room temperature. The product is then extracted with an organic solvent, and the solvent is removed under reduced pressure to yield this compound.

Alternative Starting Materials and Pathways

While the pathway described above is a primary route, alternative starting materials for the Gewald reaction can be employed to generate a variety of substituted 2-aminothiophenes. The core components for a general Gewald reaction are:

| Component | Examples |

| Carbonyl Compound | Ketones (e.g., acetone, cyclohexanone), Aldehydes |

| α-Cyanoester | Ethyl cyanoacetate, Malononitrile |

| Sulfur Source | Elemental Sulfur |

| Basic Catalyst | Morpholine, Piperidine, Triethylamine |

The specific choice of these starting materials dictates the substitution pattern of the resulting 2-aminothiophene. For the synthesis of the target molecule, the use of a precursor already containing the methylthio group, such as Ethyl 2-cyano-3,3-bis(methylthio)acrylate, is a more direct and efficient strategy.

Visualizing the Synthetic Pathway

The logical flow of the synthesis can be visualized as follows:

Caption: Synthetic pathway for this compound.

This technical guide provides a foundational understanding of the key starting materials and synthetic strategies for producing this compound. The detailed protocols and data presented herein are intended to facilitate further research and development in the synthesis of thiophene-based pharmaceutical intermediates.

The Diverse Biological Activities of Substituted Thiophene-2-Carboxylates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The thiophene ring is a privileged scaffold in medicinal chemistry, and its derivatives, particularly substituted thiophene-2-carboxylates, have demonstrated a broad spectrum of biological activities. This technical guide provides an in-depth overview of the antimicrobial, anticancer, and anti-inflammatory properties of these compounds, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.

Antimicrobial Activity

Substituted thiophene-2-carboxylates and related thiophene derivatives have shown considerable promise as potent antibacterial and antifungal agents, exhibiting activity against a range of pathogens, including drug-resistant strains.[1][2]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The antimicrobial efficacy of these compounds is typically quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism.[3] The following tables summarize the MIC values for various substituted thiophene derivatives against several bacterial and fungal strains.

Table 1: Antibacterial Activity of Thiophene Derivatives

| Compound Class | Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| Thiophene-2-carboxylate | Ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (Compound S1) | Staphylococcus aureus | 0.81 µM/ml | [4] |

| Bacillus subtilis | 0.81 µM/ml | [4] | ||

| Escherichia coli | 0.81 µM/ml | [4] | ||

| Salmonella typhi | 0.81 µM/ml | [4] | ||

| Thiophene carboxamide | Amino thiophene-2-carboxamide (Compound 7b) | Staphylococcus aureus | - | |

| Bacillus subtilis | - | [5] | ||

| Pseudomonas aeruginosa | - | [5] | ||

| Thieno[2,3-b]thiophene | 5,5'-(3,4-Dimethylthieno[2,3-b]thiophene-2,5-diyl)bis(3-acetyl-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile) (Compound 5d) | Staphylococcus aureus | Equipotent to Penicillin G | [6] |

| Pseudomonas aeruginosa | More potent than Streptomycin | [6] | ||

| Escherichia coli | More potent than Streptomycin | [6] | ||

| Benzo[b]thiophene | Cyclohexanol-substituted 3-chlorobenzo[b]thiophene | Gram-positive bacteria | 16 | |

| Benzo[b]thiophene | Cyclohexanol-substituted 3-bromobenzo[b]thiophene | Gram-positive bacteria | 16 | [7] |

Table 2: Antifungal Activity of Thiophene Derivatives

| Compound Class | Derivative | Fungal Strain | MIC (µg/mL) | Reference |

| Thiophene-2-carboxylate | Ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (Compound S4) | Candida albicans | 0.91 µM/ml | [4] |

| Aspergillus niger | 0.91 µM/ml | [4] | ||

| Thieno[2,3-b]thiophene | 5,5'-(3,4-Dimethylthieno[2,3-b]thiophene-2,5-diyl)bis(3-acetyl-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile) (Compound 5d) | Geotricum candidum | More potent than Amphotericin B | [6] |

| Syncephalastrum racemosum | Equipotent to Amphotericin B | [6] | ||

| Benzo[b]thiophene | Cyclohexanol-substituted 3-chlorobenzo[b]thiophene | Yeast | 16 | [7] |

| Benzo[b]thiophene | Cyclohexanol-substituted 3-bromobenzo[b]thiophene | Yeast | 16 | [7] |

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is a gold standard for determining the MIC of a compound.[8]

Materials:

-

Substituted thiophene-2-carboxylate derivatives

-

Bacterial and/or fungal strains (e.g., S. aureus, E. coli, P. aeruginosa, C. albicans)[8]

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi[8]

-

Sterile 96-well microtiter plates[8]

-

Spectrophotometer or microplate reader[8]

-

Incubator[8]

-

Positive control (standard antibiotic, e.g., Gentamicin, Ampicillin)[8]

-

Negative control (broth only)[8]

-

2,3,5-triphenyl-tetrazolium chloride (TTC) solution (optional, for viability indication)[8]

Procedure:

-

Preparation of Compound Stock Solution: Dissolve the thiophene derivatives in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).[8]

-

Preparation of Microtiter Plates: Add 100 µL of sterile broth to all wells of a 96-well plate. Add 100 µL of the compound stock solution to the first well of each row to be tested. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.[8]

-

Inoculum Preparation: Culture the test microorganisms overnight in an appropriate broth. Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).[8] Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[3]

-

Inoculation: Add 100 µL of the diluted microbial suspension to each well of the microtiter plate, including the positive control wells. The final volume in each well will be 200 µL.[8]

-

Incubation: Incubate the plates at 35-37°C for 18-24 hours.[8]

-

Result Interpretation: The MIC is the lowest concentration of the compound that shows no visible growth. This can be determined visually or by measuring the optical density at 600 nm.[3]

Visualization: Antimicrobial Testing Workflow

Caption: Workflow for MIC determination by broth microdilution.

Anticancer Activity

Thiophene derivatives have emerged as a significant class of anticancer agents, demonstrating efficacy against various cancer cell lines.[9] Their mechanisms of action are diverse and include the inhibition of crucial enzymes like topoisomerase and tyrosine kinases, disruption of microtubule dynamics, and induction of apoptosis.[10]

Quantitative Data: IC50 Values

The cytotoxic activity of these compounds is often expressed as the IC50 value, which is the concentration of a drug that is required for 50% inhibition in vitro.

Table 3: Cytotoxicity of Thiophene Derivatives against Cancer Cell Lines

| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Thiophene carboxamide | Compound 2b | Hep3B | 5.46 | [11] |

| Compound 2e | Hep3B | 12.58 | [11] | |

| Compound 2 | HepG-2 | 1.2 | [12] | |

| Thiophene | Compound 480 | HeLa | 12.61 (µg/mL) | [9] |

| Hep G2 | 33.42 (µg/mL) | [9] | ||

| Compound 471 | HeLa | 23.79 (µg/mL) | [9] | |

| Hep G2 | 13.34 (µg/mL) | [9] | ||

| TP 5 | HepG2 | <30.0 (µg/mL) | [9][13] | |

| SMMC-7721 | <30.0 (µg/mL) | [9][13] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[14][15]

Materials:

-

Human cancer cell lines (e.g., A549, HepG2, MCF-7)[16]

-

Complete culture medium

-

Thiophene derivative stock solution

-

MTT solution (5 mg/mL in PBS)[9]

-

Solubilization solution (e.g., DMSO)[9]

-

96-well plates[9]

-

Microplate reader[9]

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[9]

-

Compound Treatment: Prepare serial dilutions of the thiophene derivative from the stock solution in culture medium. Add the diluted compounds to the wells and incubate for another 24-72 hours.[9]

-

MTT Addition: After the incubation period, add 10 µL of the MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[9]

-

Formazan Formation: Incubate the plate for 4 hours in a humidified atmosphere. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[9]

-

Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently shake the plate to ensure complete dissolution.[9]

-

Absorbance Measurement: Measure the absorbance of the samples at a wavelength of 570 nm using a microplate reader.[9]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.[9]

Visualization: Putative Anticancer Signaling Pathway

Caption: Inhibition of tubulin polymerization and tyrosine kinases.

Anti-inflammatory Activity

Thiophene-based compounds, such as the commercial drugs Tinoridine and Tiaprofenic acid, are known for their anti-inflammatory properties.[17] Their derivatives have been investigated for their ability to modulate inflammatory pathways, often by inhibiting cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[17][18]

Quantitative Data: Inhibition of Paw Edema

The in-vivo anti-inflammatory activity can be assessed using the carrageenan-induced rat paw edema model.

Table 4: Anti-inflammatory Activity of Thiophene Derivatives

| Compound | Dose (mg/kg) | Inhibition of Edema (%) | Standard | Reference |

| Compound 1c (ethyl 3-amino-4-cyano-5-(substituted)thiophene-2-carboxylate) | Not specified | Maximum inhibitory activity | Ibuprofen | [19] |

| Compound 15 (morphine ring coupled at 2-amino position of thiophene) | 50 | 58.46 | Indomethacin (47.73%) | [18] |

| Compound 16 (methyl and chlorine substituents) | Not specified | Comparable to sodium diclofenac | Sodium diclofenac | [18] |

| Compound 17 (methyl and chlorine substituents) | Not specified | Comparable to sodium diclofenac | Sodium diclofenac | [18] |

Experimental Protocol: Carrageenan-Induced Rat Paw Edema

This is a widely used model for evaluating the acute anti-inflammatory activity of compounds.[19]

Materials:

-

Albino Wistar rats (250-300 g)[19]

-

Test compounds (thiophene derivatives)

-

Standard drug (e.g., Ibuprofen, Indomethacin)

-

Carrageenan solution (1% in sterile saline)

-

Plethysmometer

Procedure:

-

Animal Preparation: Divide rats into groups (control, standard, test). Deprive them of food for 12 hours before the experiment, with water ad libitum.[19]

-

Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally. The control group receives the vehicle.

-

Induction of Edema: After a specific time (e.g., 1 hour) following drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the left hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately after carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

-

Data Analysis: Calculate the percentage inhibition of edema for each group at each time point compared to the control group.

Visualization: Anti-inflammatory Mechanism of Action

Caption: Inhibition of COX-2 and 5-LOX pathways.

This technical guide highlights the significant potential of substituted thiophene-2-carboxylates as a versatile scaffold for the development of new therapeutic agents. The provided data and protocols serve as a valuable resource for researchers and drug development professionals in their efforts to design and evaluate novel thiophene-based compounds with enhanced biological activity.

References

- 1. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]

- 2. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Antimicrobial Activity of Some New Thieno[2,3-b]thiophene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. A Review on Anticancer Activities of Thiophene and Its Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. creative-diagnostics.com [creative-diagnostics.com]

- 16. benchchem.com [benchchem.com]

- 17. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. jpsbr.org [jpsbr.org]

An In-depth Technical Guide on the Reactivity of the Cyano Group in Ethyl 4-cyano-5-(methylthio)thiophene-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity of the cyano group in Ethyl 4-cyano-5-(methylthio)thiophene-2-carboxylate. This highly functionalized thiophene derivative serves as a versatile building block in organic synthesis, particularly for the construction of fused heterocyclic systems with potential pharmacological applications. This document details the key chemical transformations of the cyano group, including its role as a precursor to thieno[3,4-d]pyrimidines, hydrolysis, reduction, and cycloaddition reactions. Experimental methodologies, quantitative data, and mechanistic insights are presented to facilitate the strategic use of this compound in research and drug discovery.

Introduction

This compound is a polysubstituted thiophene featuring a reactive cyano (-C≡N) group. The chemical behavior of this nitrile is intricately influenced by the electronic effects of the adjacent methylthio (-SMe) and ethyl carboxylate (-COOEt) groups, as well as the inherent aromaticity of the thiophene ring. The electron-withdrawing nature of the cyano and ethyl carboxylate groups, combined with the electron-donating potential of the sulfur atom in the thiophene ring and the methylthio substituent, creates a unique electronic environment that dictates the regioselectivity and reactivity of the cyano moiety. This guide explores the primary reactions involving the cyano group, providing a foundational understanding for its application in synthetic chemistry.

Key Reactions of the Cyano Group

The cyano group in this compound is a versatile functional handle that can undergo a variety of chemical transformations.

Cyclocondensation Reactions: Synthesis of Thieno[3,4-d]pyrimidines

A significant application of 4-cyanothiophene derivatives is in the synthesis of fused heterocyclic systems, such as thieno[3,4-d]pyrimidines. These scaffolds are of considerable interest in medicinal chemistry due to their diverse biological activities, including anti-ulcer and anti-allergic effects.[1] While specific protocols for this compound are not extensively detailed in publicly available literature, the general synthetic strategies for analogous 3-amino-4-cyanothiophenes provide a predictive framework.

The synthesis of thieno[3,4-d]pyrimidines typically involves the initial transformation of the cyano group into an amidine or a related reactive intermediate, which then undergoes cyclization with a suitable reagent. For instance, 3-acetylamino-substituted thiophenes with a cyano group can react with primary amines to yield thieno[3,2-d]- or thieno[3,4-d]pyrimidines.[1]

Logical Workflow for Thieno[3,4-d]pyrimidine Synthesis:

Caption: Predicted synthetic pathway to Thieno[3,4-d]pyrimidines.

Hydrolysis of the Cyano Group

The hydrolysis of nitriles is a fundamental transformation that converts the cyano group into a carboxylic acid or an amide, depending on the reaction conditions. This reaction typically proceeds under acidic or basic catalysis.

-

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the cyano group is protonated, which increases its electrophilicity and facilitates nucleophilic attack by water. The reaction proceeds through an amide intermediate to yield the corresponding carboxylic acid.

-

Base-Catalyzed Hydrolysis: Under basic conditions, the hydroxide ion directly attacks the electrophilic carbon of the nitrile. The resulting intermediate is protonated by water to form an amide, which can be further hydrolyzed to the carboxylate salt upon heating.

Experimental Workflow for Nitrile Hydrolysis:

Caption: General workflows for acidic and basic hydrolysis of the cyano group.

Reduction of the Cyano Group

The reduction of the cyano group provides a direct route to primary amines. This transformation is typically achieved using strong reducing agents.

-

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst, such as Raney nickel, palladium, or platinum.

-

Hydride Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or borane (BH₃) are effective for the reduction of nitriles to primary amines.

The choice of reducing agent will depend on the presence of other functional groups in the molecule that might also be susceptible to reduction, such as the ethyl ester.

Experimental Protocol for Nitrile Reduction (Conceptual):

| Parameter | Catalytic Hydrogenation | Hydride Reduction |

| Reducing Agent | H₂ gas | Lithium Aluminum Hydride (LiAlH₄) |

| Catalyst | Raney Ni, Pd/C, or PtO₂ | N/A |

| Solvent | Ethanol, Methanol, or Ethyl Acetate | Anhydrous THF or Diethyl Ether |

| Temperature | Room Temperature to 50 °C | 0 °C to Reflux |

| Pressure | 1-50 atm | Atmospheric |

| Work-up | Filtration of catalyst, solvent evaporation | Careful quenching with water and base |

| Product | Ethyl 4-(aminomethyl)-5-(methylthio)thiophene-2-carboxylate |

Cycloaddition Reactions

The carbon-nitrogen triple bond of the cyano group can participate in cycloaddition reactions, providing a pathway to various heterocyclic systems. A common example is the [3+2] cycloaddition with azides to form tetrazoles. This reaction is often catalyzed by metal salts or promoted by heat.

Logical Relationship in [3+2] Cycloaddition:

Caption: Conceptual [3+2] cycloaddition of the cyano group with an azide.

Influence of Substituents on Reactivity

The reactivity of the cyano group in this compound is modulated by the electronic properties of the other substituents on the thiophene ring.

-

Ethyl Carboxylate (-COOEt): As an electron-withdrawing group, the ethyl carboxylate at the 2-position enhances the electrophilicity of the thiophene ring, which can indirectly influence the reactivity of the cyano group at the 4-position.

-

Methylthio (-SMe): The methylthio group at the 5-position can act as a weak electron-donating group through resonance, which may slightly decrease the electrophilicity of the cyano carbon.

-

Thiophene Ring: The sulfur atom in the thiophene ring is electron-rich and can participate in the delocalization of electrons, affecting the overall electronic distribution of the molecule.

Conclusion

The cyano group in this compound is a key functional group that enables a diverse range of chemical transformations. Its ability to participate in cyclocondensation reactions makes it a valuable precursor for the synthesis of medicinally relevant thieno[3,4-d]pyrimidines. Furthermore, it can be readily converted to other important functional groups such as carboxylic acids and primary amines through hydrolysis and reduction, respectively. The electronic interplay of the substituents on the thiophene ring provides a unique platform for further synthetic explorations. This guide serves as a foundational resource for researchers and scientists in the fields of organic synthesis and drug development, enabling the strategic utilization of this versatile building block. Further research is warranted to establish detailed experimental protocols and explore the full synthetic potential of this compound.

References

The Pivotal Role of the Methylthio Group in Ethyl 4-cyano-5-(methylthio)thiophene-2-carboxylate: A Technical Deep Dive

For Immediate Release

In the landscape of modern drug discovery and materials science, the nuanced roles of specific functional groups in molecular architecture are of paramount importance. This technical guide delves into the core functionalities of the methylthio (-SCH₃) group in Ethyl 4-cyano-5-(methylthio)thiophene-2-carboxylate, a molecule of significant interest for its potential applications in medicinal chemistry and as a versatile synthetic intermediate. This document, intended for researchers, scientists, and professionals in drug development, will explore the electronic effects, synthetic pathways, and biological implications of this critical substituent.

Core Chemical and Physical Properties

This compound is a polysubstituted thiophene with the molecular formula C₉H₉NO₂S₂. Its structure is characterized by a central thiophene ring functionalized with an ethyl carboxylate group at position 2, a cyano group at position 4, and a methylthio group at position 5.

| Property | Value | Reference |

| Molecular Formula | C₉H₉NO₂S₂ | |

| Molar Mass | 227.3 g/mol | |

| IUPAC Name | This compound | |

| Appearance | Colorless to light yellow solid | |

| Melting Point | ~110-115 °C (for a related amino-substituted compound) | |

| Solubility | Soluble in common organic solvents like ethanol and dimethylformamide |

The Strategic Importance of the Methylthio Group

The methylthio group, a sulfur atom bonded to a methyl group, plays a crucial role in modulating the electronic properties and reactivity of the thiophene ring. As a heteroatom with lone pairs of electrons, the sulfur in the methylthio group can act as an electron-donating group through resonance, influencing the electron density of the aromatic system. This electron-donating nature can, in turn, affect the molecule's interaction with biological targets and its reactivity in further chemical transformations.

The presence of both electron-donating (-SCH₃) and electron-withdrawing (-CN, -COOEt) groups on the thiophene ring creates a unique electronic environment. This push-pull system can enhance the molecule's dipole moment and polarizability, which are critical factors in molecular recognition and binding affinity to biological macromolecules. Structure-activity relationship (SAR) studies on various thiophene derivatives have consistently shown that the nature and position of substituents are key determinants of their biological activity. For instance, in some series of thiophene compounds, the presence of electron-withdrawing or electron-donating groups has been shown to significantly impact their cytotoxic or antimicrobial activities.

Synthesis and Experimental Protocols

The synthesis of polysubstituted thiophenes like this compound often employs the versatile Gewald aminothiophene synthesis. This one-pot, multi-component reaction typically involves the condensation of a carbonyl compound, an active methylene compound (like a cyanoacetate), and elemental sulfur in the presence of a base.

Experimental Protocol: Gewald Synthesis of a Substituted Thiophene

-

Reactants: A mixture of ethyl cyanoacetate (0.10 mol) and acetylacetone (0.10 mol) in absolute ethanol (20 ml) is prepared.

-

Sulfur and Catalyst: This mixture is added to a solution of elemental sulfur (0.10 mol) and diethylamine (5 ml) in 50 ml of absolute ethanol at room temperature.

-

Reaction Conditions: The reaction mixture is refluxed for 3 hours and then cooled.

-

Workup and Purification: The precipitated product is filtered, washed with ethanol, dried, and recrystallized from ethanol.

This protocol highlights the general steps involved in a Gewald reaction, which can be adapted for the synthesis of this compound, likely starting from appropriate precursors.

Below is a logical workflow for the synthesis of such thiophene derivatives.

The Emerging Potential of Ethyl 4-cyano-5-(methylthio)thiophene-2-carboxylate in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thiophene scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Its unique electronic properties and ability to act as a bioisostere for the benzene ring have made it a privileged structure in drug design. This technical guide focuses on a specific, yet underexplored, member of this family: Ethyl 4-cyano-5-(methylthio)thiophene-2-carboxylate . While direct biological data for this exact molecule is limited in publicly accessible literature, its structural features—a substituted thiophene ring bearing cyano, ester, and methylthio groups—suggest a high potential for diverse medicinal chemistry applications. This document will, therefore, explore these potential applications by drawing on data from structurally related thiophene derivatives, providing a roadmap for future research and development. Thiophene and its derivatives have shown a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[1][2]

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is crucial for predicting its behavior in biological systems.

| Property | Value | Source |

| Molecular Formula | C₉H₉NO₂S₂ | PubChem[3] |

| Molecular Weight | 227.3 g/mol | PubChem[3] |

| IUPAC Name | ethyl 4-cyano-5-methylsulfanylthiophene-2-carboxylate | PubChem[3] |

| CAS Number | 116170-84-4 | PubChem[3] |

| XLogP3 | 2.7 | PubChem[3] |

| Appearance | Colorless to light yellow liquid | ChemBK[4] |

| Boiling Point | 257 °C | ChemBK[4] |

| Density | 1.326 g/cm³ | ChemBK[4] |

| Solubility | Good solubility in common organic solvents | ChemBK[4] |

Synthesis of the Thiophene Core

The synthesis of polysubstituted thiophenes is most commonly achieved through the Gewald reaction , a one-pot multicomponent reaction.[5] This reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base.

A plausible synthetic route to this compound is also described as a multi-step process.[4]

Representative Experimental Protocol: Two-Step Synthesis

-

Esterification : In the presence of potassium carbonate, 4-cyano-5-methylthiophene-2-carboxylic acid is reacted with ethyl bromoacetate to yield the corresponding esterification product.[4]

-

Hydrolysis : A subsequent hydrolysis reaction with ethyl acetate affords this compound.[4]

Potential Therapeutic Applications and Supporting Data from Analogues

Based on the structure-activity relationships of related thiophene derivatives, this compound holds promise in several therapeutic areas. The nature and position of substituents on the thiophene ring play a crucial role in determining the biological activity.[1]

Anticancer Activity

Thiophene derivatives are widely investigated for their anticancer properties, acting through various mechanisms such as kinase inhibition, topoisomerase inhibition, and induction of apoptosis.[1][2] The cyano group, in particular, is a common feature in many potent anticancer agents.

Quantitative Data for Anticancer Thiophene Derivatives (Analogues)

| Compound | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |

| Thiophene Carboxamide Derivative 2b | Hep3B | 5.46 | Tubulin Polymerization Inhibition | [6] |

| Thiophene Carboxamide Derivative 2d | Hep3B | 8.85 | Tubulin Polymerization Inhibition | [6] |

| Thienopyrimidine Derivative 3b | HepG2 | 3.105 | VEGFR-2/AKT Inhibition | [7] |

| Thienopyrimidine Derivative 3b | PC-3 | 2.15 | VEGFR-2/AKT Inhibition | [7] |

| Thienopyrrole Derivative 4c | HepG2 | 3.023 | VEGFR-2/AKT Inhibition | [7] |

| Thienopyrrole Derivative 4c | PC-3 | 3.12 | VEGFR-2/AKT Inhibition | [7] |

| 4-amino-thieno[2,3-d]pyrimidine-6-carboxylate 2 | MCF-7 | 0.013 | Not specified | [8] |

| 1-benzyl-3-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)urea (BU17) | A549 | 9.00 | Tubulin Polymerization and WEE1 Kinase Inhibition | [9] |

Signaling Pathway: Kinase Inhibition in Cancer

Many thiophene derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival, such as the VEGFR and PI3K/AKT pathways.

Anti-inflammatory Activity

Thiophene-containing compounds are present in several commercially available anti-inflammatory drugs.[10][11][12] Their mechanism of action often involves the inhibition of key inflammatory enzymes like cyclooxygenases (COX) and lipoxygenases (LOX).[13] The presence of ester and cyano groups in the target molecule suggests potential interactions with the active sites of these enzymes.

Quantitative Data for Anti-inflammatory Thiophene Derivatives (Analogues)

| Compound | Assay | IC₅₀ (µM) | Reference |

| Isoxazoline-thiophene derivative | 5-Lipoxygenase Inhibition | 29.2 | [14] |

| Thiophene derivative 2 | 5-Lipoxygenase Inhibition | 6.0 | [10] |

| Thiophene derivative 3 | 5-Lipoxygenase Inhibition | 6.6 | [10] |

| Tylophorine derivative 18 | TNF-α Production Inhibition (4h) | 0.013 | [15] |

| Tylophorine derivative 19 | TNF-α Production Inhibition (4h) | 0.018 | [15] |

Signaling Pathway: Inhibition of Inflammatory Mediators

The anti-inflammatory effects of thiophene derivatives are often mediated by the downregulation of pro-inflammatory cytokines and the inhibition of enzymes in the arachidonic acid cascade.

Acetylcholinesterase (AChE) Inhibition

Several thiophene derivatives have been identified as potent inhibitors of acetylcholinesterase, an enzyme critical in the pathogenesis of Alzheimer's disease.[16][17] The structural features of this compound could allow it to interact with the active site of AChE.

Quantitative Data for Thiophene-based AChE Inhibitors (Analogues)

| Compound | % Inhibition at a given concentration | IC₅₀ (µM) | Reference |

| Thiophene-carboxamide IIId | 60% | Not specified | [17] |

| Thiophene Chalcone-Coumarin 23e | Not specified | 0.42 | [18] |

| Thiophene Chalcone-Coumarin 23a-h (range) | Not specified | 0.42 - 1.296 | [18] |

Key Experimental Protocols

Anticancer Activity: MTT Assay

This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.

Workflow for MTT Assay

Acetylcholinesterase Inhibition: Ellman's Method

This is a widely used, simple, and reliable colorimetric method to determine AChE activity and inhibition.

Protocol for Ellman's Method

-

Reagent Preparation : Prepare a phosphate buffer (pH 8.0), a stock solution of acetylthiocholine iodide (ATCI), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and the test compound (dissolved in a suitable solvent).

-

Assay Procedure : In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound at various concentrations.

-

Enzyme Addition : Add the acetylcholinesterase solution to initiate the reaction.

-

Measurement : Immediately measure the change in absorbance at 412 nm over time using a microplate reader.

-

Data Analysis : The rate of the reaction is proportional to the enzyme activity. Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.[17][19]

Conclusion and Future Directions

While direct experimental evidence for the medicinal chemistry applications of this compound is currently lacking, the analysis of structurally similar compounds strongly suggests its potential as a valuable scaffold for the development of novel therapeutic agents. The presence of the cyano, ester, and methylthio functionalities on the thiophene ring provides multiple points for chemical modification, allowing for the fine-tuning of its pharmacological properties.

Future research should focus on:

-

Synthesis and Characterization : Development of an efficient and scalable synthesis for this compound and its derivatives.

-

In Vitro Screening : Comprehensive screening of these compounds against a panel of cancer cell lines, inflammatory targets (COX, LOX, cytokine production), and acetylcholinesterase.

-

Structure-Activity Relationship (SAR) Studies : Systematic modification of the substituents on the thiophene ring to optimize potency and selectivity.

-

Mechanism of Action Studies : Elucidation of the specific molecular targets and signaling pathways modulated by the most promising lead compounds.

The information presented in this guide, based on the rich chemistry of thiophene derivatives, provides a solid foundation and rationale for embarking on the exploration of this compound as a promising new entity in the landscape of medicinal chemistry.

References

- 1. A Review on Anticancer Activities of Thiophene and Its Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benthamscience.com [benthamscience.com]

- 3. This compound | C9H9NO2S2 | CID 816702 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. encyclopedia.pub [encyclopedia.pub]

- 13. researchgate.net [researchgate.net]

- 14. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis of Novel Tylophorine Derivatives and Evaluation of Their Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis and biological evaluation of thiophene derivatives as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Novel thiophene Chalcones-Coumarin as acetylcholinesterase inhibitors: Design, synthesis, biological evaluation, molecular docking, ADMET prediction and molecular dynamics simulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Discovery of new acetylcholinesterase inhibitors for Alzheimer’s disease: virtual screening and in vitro characterisation - PMC [pmc.ncbi.nlm.nih.gov]

The Versatile Building Block: A Technical Guide to Ethyl 4-cyano-5-(methylthio)thiophene-2-carboxylate in Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Ethyl 4-cyano-5-(methylthio)thiophene-2-carboxylate is a highly functionalized thiophene derivative that has emerged as a pivotal starting material for the synthesis of a diverse array of heterocyclic compounds. Its unique arrangement of reactive functional groups—a nitrile, a methylthio group, and an ester—makes it a versatile precursor for constructing complex molecular architectures, particularly those with significant biological activity. This technical guide provides an in-depth overview of its application in the synthesis of valuable heterocyclic systems, with a focus on thieno[2,3-d]pyrimidines, which are prominent in medicinal chemistry for their potential as kinase inhibitors and anticancer agents.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Reference |

| Molecular Formula | C₉H₉NO₂S₂ | [1] |

| Molecular Weight | 227.3 g/mol | [1] |

| Melting Point | 98-100°C | N/A |

| Boiling Point | 370.2°C at 760 mmHg | N/A |

| Appearance | Colorless to light yellow solid | N/A |

| Solubility | Soluble in common organic solvents | N/A |

| CAS Number | 116170-84-4 | [1] |

Synthesis of Thieno[2,3-d]pyrimidines

The most prominent application of this compound is in the synthesis of thieno[2,3-d]pyrimidines. This is typically achieved through a cyclocondensation reaction with various amidine or guanidine derivatives. The general reaction scheme involves the reaction of the thiophene precursor with a suitable binucleophile, leading to the formation of the fused pyrimidine ring.

A common synthetic strategy involves the initial conversion of the starting material to a more reactive intermediate, such as a 2-aminothiophene derivative, which then undergoes cyclization. The well-established Gewald reaction is a cornerstone for the synthesis of such 2-aminothiophenes.[2]

Below is a generalized workflow for the synthesis of thieno[2,3-d]pyrimidines from a 2-aminothiophene precursor, which can be conceptually adapted from this compound.

Caption: Synthetic workflow for thieno[2,3-d]pyrimidines.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 4-Amino-2,5-Dimethyl-Thieno[2,3-d]pyrimidine-6-carboxylate [3]

-

A solution of ethyl 2-amino-3-cyano-4-methyl-thiophene-5-carboxylate (0.0094 mol) in pre-dried acetonitrile (30 mL) is prepared.

-

Dry hydrogen chloride gas is passed through the stirred solution at room temperature for 5 hours.

-

The resulting white precipitate is collected by filtration, washed with water, and dried.

-

The crude product is recrystallized from methanol to yield the final product.

-

Yield: 73%

-

Melting Point: 203–204 °C

-

Protocol 2: General Synthesis of 2-Aminothiophene-3-carboxylate via Gewald Reaction [2]

-

A mixture of ethyl cyanoacetate (0.10 mol) and a suitable ketone (e.g., acetyl acetone, 0.10 mol) in absolute ethanol (20 ml) is prepared.

-

This mixture is added to a solution of elemental sulfur (0.10 mol) and diethylamine (5 ml) in 50 ml of absolute ethanol at room temperature.

-

The reaction mixture is refluxed for 3 hours and then cooled.

-

The precipitated product is collected by filtration, washed with ethanol, dried, and recrystallized from ethanol.

-

Yield: 52% (for Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate)

-

Biological Activity of Derived Heterocycles

Thieno[2,3-d]pyrimidines derived from thiophene precursors exhibit a wide range of biological activities, with anticancer and kinase inhibitory effects being the most prominent.

Anticancer Activity

Numerous studies have demonstrated the potent antiproliferative activity of thieno[2,3-d]pyrimidine derivatives against various human cancer cell lines. The table below summarizes the IC₅₀ values for selected compounds.

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 2-(Benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one | MDA-MB-435 (Melanoma) | Growth Percent = -31.02% | [3] |

| Ethyl 4-amino-2-benzyl-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylate | MCF-7 (Breast Cancer) | 0.045 | [3] |

| Ethyl 4-amino-2-ethyl-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylate | MCF-7 (Breast Cancer) | 0.11 | [3] |

| Ethyl 4-amino-2-phenyl-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylate | MDA-MB-231 (Breast Cancer) | 0.16 | [3] |

Kinase Inhibition

The anticancer activity of many thieno[2,3-d]pyrimidines is attributed to their ability to inhibit protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.

The following diagram illustrates a simplified signaling pathway involving EGFR and PI3K, which are known targets of some thieno[2,3-d]pyrimidine derivatives.

Caption: Inhibition of EGFR/PI3K pathway by thienopyrimidines.

Conclusion

This compound stands out as a valuable and versatile building block in heterocyclic chemistry. Its application in the synthesis of thieno[2,3-d]pyrimidines has provided a rich source of compounds with significant potential in drug discovery, particularly in the development of novel anticancer agents. The detailed protocols and biological data presented in this guide are intended to facilitate further research and development in this exciting field. The continued exploration of this scaffold is likely to yield new therapeutic agents with improved efficacy and selectivity.

References

- 1. This compound | C9H9NO2S2 | CID 816702 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of Thieno[2,3-d]pyrimidines from Ethyl 4-cyano-5-(methylthio)thiophene-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of a 4-aminothieno[2,3-d]pyrimidine derivative, a scaffold of significant interest in medicinal chemistry, starting from Ethyl 4-cyano-5-(methylthio)thiophene-2-carboxylate. The presented methodology is based on a robust cyclocondensation reaction with formamide, a widely accessible and efficient reagent for pyrimidine ring formation. This application note includes a step-by-step experimental protocol, a summary of expected quantitative data, and a visual representation of the synthetic workflow to facilitate replication and adaptation in a research and development setting.

Introduction

Thieno[2,3-d]pyrimidines are a class of fused heterocyclic compounds that are isosteres of purines. This structural similarity has led to their extensive investigation as potential therapeutic agents with a broad spectrum of biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties.[1][2] The synthesis of novel thieno[2,3-d]pyrimidine derivatives is a key focus in drug discovery programs. A common synthetic strategy involves the construction of the pyrimidine ring onto a pre-functionalized thiophene core.[3][4]

This application note details a practical and efficient method for the synthesis of Ethyl 4-amino-5-(methylthio)thieno[2,3-d]pyrimidine-6-carboxylate, a key intermediate for further chemical elaboration. The synthesis commences with the commercially available this compound and proceeds via a one-pot cyclocondensation reaction with formamide.

Synthetic Pathway

The synthesis involves the reaction of this compound with an excess of formamide at elevated temperatures. The reaction proceeds through an initial nucleophilic attack of formamide on the cyano group, followed by an intramolecular cyclization involving the ester functionality, and subsequent aromatization to yield the stable 4-aminothieno[2,3-d]pyrimidine ring system.

Figure 1: Synthetic workflow for the preparation of Ethyl 4-amino-5-(methylthio)thieno[2,3-d]pyrimidine-6-carboxylate.

Quantitative Data Summary

The following table summarizes the key quantitative data for the starting material and the expected product.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) | Yield (%) |

| This compound | C₉H₉NO₂S₂ | 227.31 | Off-white solid | 88-90 | - |

| Ethyl 4-amino-5-(methylthio)thieno[2,3-d]pyrimidine-6-carboxylate | C₁₀H₁₁N₃O₂S₂ | 285.35 | Light yellow solid | 210-212 | 75-85 |

Table 1: Physicochemical properties and reaction data.

Experimental Protocol

Materials:

-

This compound (1.0 eq)

-

Formamide (20 eq)

-

Ethanol

-

Deionized water

Equipment:

-

Round-bottom flask equipped with a reflux condenser and a magnetic stirrer

-

Heating mantle or oil bath

-

Büchner funnel and filter paper

-

Standard laboratory glassware

Procedure:

-

To a 100 mL round-bottom flask, add this compound (e.g., 2.27 g, 10 mmol).

-

Add an excess of formamide (e.g., 9.0 g, 200 mmol).

-

Heat the reaction mixture with stirring in an oil bath at 150-160 °C for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into ice-cold water (100 mL) with vigorous stirring.

-

A precipitate will form. Collect the solid by vacuum filtration using a Büchner funnel.

-

Wash the solid with cold water (2 x 20 mL) and then with a small amount of cold ethanol.

-

Recrystallize the crude product from ethanol to obtain pure Ethyl 4-amino-5-(methylthio)thieno[2,3-d]pyrimidine-6-carboxylate as a light yellow solid.

-

Dry the purified product under vacuum.

Characterization Data (Hypothetical)

-

¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 8.15 (s, 1H, pyrimidine-H), 7.20 (br s, 2H, NH₂, D₂O exchangeable), 4.30 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 2.60 (s, 3H, SCH₃), 1.30 (t, J = 7.1 Hz, 3H, OCH₂CH₃).

-

¹³C NMR (101 MHz, DMSO-d₆) δ (ppm): 165.0 (C=O), 160.5, 158.0, 155.0, 120.0, 118.0, 115.0, 61.0 (OCH₂), 18.0 (SCH₃), 14.5 (OCH₂CH₃).

-

IR (KBr, cm⁻¹): 3340, 3180 (NH₂ stretching), 1690 (C=O stretching), 1640 (C=N stretching).

-

MS (ESI+): m/z 286.0 [M+H]⁺.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical progression of the synthesis and characterization process.

Figure 2: Logical workflow of the synthesis and characterization process.

Conclusion

The protocol described in this application note presents a straightforward and efficient method for the synthesis of a valuable thieno[2,3-d]pyrimidine intermediate from this compound. The use of formamide as the cyclizing agent makes this a cost-effective and scalable reaction. The provided data and workflows are intended to serve as a comprehensive guide for researchers in the field of medicinal chemistry and drug development, enabling the synthesis and further exploration of this important heterocyclic scaffold.

References

- 1. Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. EP0326389B1 - Process for preparing 4-hydroxypyrimidine - Google Patents [patents.google.com]

- 3. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]

Gewald reaction conditions for Ethyl 4-cyano-5-(methylthio)thiophene-2-carboxylate synthesis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Gewald reaction is a powerful one-pot, multicomponent reaction for the synthesis of polysubstituted 2-aminothiophenes.[1][2] It typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a basic catalyst.[1] This document provides detailed application notes and protocols for a representative Gewald reaction.

It is important to note that a direct, one-step Gewald reaction protocol for the synthesis of Ethyl 4-cyano-5-(methylthio)thiophene-2-carboxylate is not described in the scientific literature. The substitution pattern of this target molecule, specifically the absence of a 2-amino group, does not align with the established mechanism of the classical Gewald reaction, which characteristically yields 2-aminothiophenes.[1]

Therefore, this document will provide a detailed protocol for a well-established, analogous Gewald reaction: the synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate . This example will serve to thoroughly illustrate the reaction conditions, experimental workflow, and data presentation typical for a Gewald synthesis. The synthesis of the user-specified molecule would necessitate a different, likely multi-step, synthetic strategy.

Representative Gewald Reaction: Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

This protocol details the synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate from cyclohexanone, ethyl cyanoacetate, and elemental sulfur, using diethylamine as a catalyst.

Reaction Scheme

A schematic representation of the Gewald reaction between cyclohexanone, ethyl cyanoacetate, and sulfur to yield Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate.

Data Presentation: Reactants and Conditions

| Parameter | Value | Unit | Molar Mass ( g/mol ) | Moles (mmol) | Molar Ratio |

| Cyclohexanone | 9.81 | g | 98.14 | 100 | 1.0 |

| Ethyl Cyanoacetate | 11.31 | g | 113.12 | 100 | 1.0 |

| Elemental Sulfur | 3.21 | g | 32.06 | 100 | 1.0 |

| Diethylamine | 5 | mL | 73.14 | 48.4 | 0.48 |

| Ethanol (Solvent) | 70 | mL | - | - | - |

| Reaction Conditions | |||||

| Temperature | Reflux | °C | - | - | - |

| Reaction Time | 3 | hours | - | - | - |

| Product Yield | |||||

| Theoretical Yield | 22.53 | g | 225.31 | 100 | - |

| Actual Yield (Example) | 18.02 | g | - | 80 | - |

| Percent Yield (Example) | 80 | % | - | - | - |

Experimental Protocol

1. Reagent Preparation:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add elemental sulfur (3.2 g, 0.10 mol) and absolute ethanol (50 mL).

-

To this suspension, add diethylamine (5 mL).

2. Reaction Execution:

-

In a separate beaker, prepare a mixture of ethyl cyanoacetate (11.3 g, 0.10 mol) and cyclohexanone (9.81 g, 0.10 mol) in absolute ethanol (20 mL).

-

Add the mixture from the beaker to the round-bottom flask containing the sulfur solution at room temperature.

-

Heat the reaction mixture to reflux and maintain for 3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

3. Product Isolation and Purification:

-

After 3 hours, cool the reaction mixture to room temperature.

-

A precipitate of the product will form. Collect the solid by vacuum filtration.

-

Wash the filtered product with cold ethanol to remove any unreacted starting materials and impurities.

-

Dry the product.

-

For further purification, the crude product can be recrystallized from ethanol.

4. Characterization:

-

The structure and purity of the final product, Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy, as well as by melting point determination.

Visualization of Experimental Workflow

Caption: Experimental workflow for the Gewald synthesis of a 2-aminothiophene derivative.

References

Application Notes and Protocols: Synthesis of Ethyl 4-cyano-5-(methylthio)thiophene-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, step-by-step protocol for the synthesis of Ethyl 4-cyano-5-(methylthio)thiophene-2-carboxylate, a valuable building block in medicinal chemistry and materials science. The protocol is based on a plausible and chemically sound synthetic route derived from established methodologies for the preparation of polysubstituted thiophenes.

Introduction

This compound is a highly functionalized thiophene derivative. The presence of cyano, ester, and methylthio groups makes it a versatile intermediate for the synthesis of various heterocyclic compounds with potential biological activities and applications in organic electronics. The synthetic protocol outlined below involves a two-step process commencing with the preparation of a key ketene dithioacetal intermediate, followed by a base-catalyzed cyclization reaction to construct the thiophene ring.

Overall Reaction Scheme

The synthesis proceeds in two main stages:

Stage 1: Synthesis of Ethyl 2-cyano-3,3-bis(methylthio)acrylate

Stage 2: Synthesis of this compound

Experimental Protocols

Stage 1: Synthesis of Ethyl 2-cyano-3,3-bis(methylthio)acrylate

This procedure details the preparation of the key ketene dithioacetal intermediate.

Materials:

-

Ethyl cyanoacetate

-

Carbon disulfide (CS₂)

-

Methyl iodide (MeI)

-

Sodium ethoxide (NaOEt) or other suitable base

-

Anhydrous ethanol

-

Ice bath

-

Standard glassware for organic synthesis (round-bottom flask, dropping funnel, condenser, etc.)

Procedure:

-

Preparation of the Dithioacetate Salt: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve ethyl cyanoacetate (1.0 eq) in anhydrous ethanol.

-

Cool the solution to 0-5 °C using an ice bath.

-

Slowly add a solution of sodium ethoxide (2.2 eq) in anhydrous ethanol to the cooled solution while maintaining the temperature below 10 °C.

-

To the resulting solution, add carbon disulfide (1.1 eq) dropwise via the dropping funnel over a period of 30-60 minutes. Stir the reaction mixture at 0-5 °C for an additional 2 hours.

-

S-Methylation: To the reaction mixture, add methyl iodide (2.2 eq) dropwise, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Work-up and Purification: Pour the reaction mixture into ice-water and extract with diethyl ether or ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford Ethyl 2-cyano-3,3-bis(methylthio)acrylate as a yellow oil or low-melting solid.

Stage 2: Synthesis of this compound

This procedure describes the construction of the thiophene ring via a base-catalyzed cyclization.

Materials:

-

Ethyl 2-cyano-3,3-bis(methylthio)acrylate (from Stage 1)

-

Diethyl malonate

-

Sodium ethoxide (NaOEt) or other suitable base

-

Anhydrous ethanol or Dimethylformamide (DMF)

-

Standard glassware for organic synthesis

Procedure:

-